
2'-Hydroxyacetophenone
Overview
Description
It is a monohydroxyacetophenone where one of the hydrogens ortho to the acetyl group has been replaced by a hydroxy group . This compound is known for its applications in various fields, including pharmaceuticals, fragrances, and as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: o-Acetylphenol can be synthesized through several methods. One common approach involves the reaction of phenol with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an acetic phenate intermediate, which is then hydrolyzed to yield o-acetylphenol .
Industrial Production Methods: In industrial settings, the production of o-acetylphenol often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: o-Acetylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the hydroxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Organic Synthesis
2-HAP serves as a crucial intermediate in the synthesis of various organic compounds. It is utilized in the production of:
- 4-Hydroxycoumarin : A compound synthesized via reactions involving 2-HAP, which has applications in anticoagulant medications such as warfarin. The synthesis process is noted for its cost-effectiveness and reduced contamination risk .
- Schiff Bases and Metal Complexes : Research has shown that 2-HAP can form Schiff bases with various amines, leading to metal complexes that exhibit interesting catalytic and biological properties .
Pharmaceutical Applications
The compound is recognized for its potential therapeutic benefits:
- Anticoagulant Properties : As mentioned earlier, derivatives of 2-HAP are used in the formulation of anticoagulants like warfarin, which are vital in preventing blood clots .
- Antioxidant Activity : Studies indicate that 2-HAP exhibits antioxidant properties, making it a candidate for formulations aimed at combating oxidative stress .
Cosmetic Industry
In cosmetics, 2-HAP is valued for its:
- Skin Conditioning Properties : It functions as an antioxidant and skin-conditioning agent in various formulations. Safety assessments have confirmed its suitability for use in cosmetic products .
- Fragrance Component : Its pleasant aroma allows it to be included in fragrance formulations, enhancing the sensory experience of cosmetic products .
Material Sciences
Research indicates that 2-HAP can be used in developing new materials:
- Polymer Chemistry : It acts as a monomer or co-monomer in polymer synthesis, contributing to the development of advanced materials with tailored properties.
Table 1: Summary of Applications of 2'-Hydroxyacetophenone
Table 2: Toxicological Profile of this compound
Case Study 1: Synthesis of Warfarin from 2-Hydroxyacetophenone
In a study published under patent US5696274A, researchers described a novel method for synthesizing warfarin from 2-HAP. The process involved heating specific reagents in a controlled environment to yield warfarin with a yield ranging from 33% to 67%. The study emphasized the method's commercial viability due to minimized contamination risks and reduced processing steps .
Case Study 2: Safety Assessment in Cosmetics
A comprehensive safety assessment conducted by the Expert Panel for Cosmetic Safety evaluated the use of hydroxyacetophenones, including 2-HAP, in cosmetic formulations. The assessment concluded that these compounds do not present significant risks concerning genotoxicity or skin sensitization, supporting their continued use in cosmetic products .
Mechanism of Action
The mechanism of action of o-acetylphenol involves its interaction with various molecular targets and pathways. The hydroxy group in the ortho position to the acetyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. This can influence enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Phenol: Lacks the acetyl group and is less reactive in electrophilic aromatic substitution reactions.
Acetophenone: Lacks the hydroxy group and has different reactivity and applications.
p-Acetylphenol: The hydroxy group is in the para position, leading to different chemical properties and reactivity.
Uniqueness of o-Acetylphenol: o-Acetylphenol’s unique combination of the hydroxy and acetyl groups in the ortho position gives it distinct reactivity and applications compared to its analogs. This structural arrangement allows for specific interactions in chemical reactions and biological systems, making it valuable in various fields .
Biological Activity
2'-Hydroxyacetophenone (2'-HAP), a derivative of acetophenone, has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological properties, including antimicrobial, anti-inflammatory, and potential therapeutic effects. The synthesis methods and case studies highlighting its efficacy are also discussed.
Chemical Structure and Properties
This compound is characterized by the presence of a hydroxyl group at the 2' position of the acetophenone structure. Its molecular formula is CHO, and it has a molecular weight of 152.15 g/mol. The compound exhibits both hydrophilic and lipophilic properties, making it suitable for various biological applications.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of 2'-HAP against a range of pathogens.
Synthesis of Hybrid Compounds
Recent research involved synthesizing novel hybrid compounds combining 2'-HAP with N-alkylated thiotetrazole. These compounds were evaluated for their antimicrobial activity against clinical isolates of Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values ranged from 4 to 128 µg/ml, indicating significant antimicrobial potential. Notably, compounds 4a and 5d exhibited the highest antibacterial activity .
Compound | MIC (µg/ml) | Activity |
---|---|---|
2'-HAP | Varies | Antimicrobial |
4a | 4 | Strong antibacterial |
5d | 8 | Strong antibacterial |
Case Studies
- Antifungal Activity : A study highlighted that 2'-HAP derivatives showed notable antifungal activity against Candida albicans and Aspergillus fumigatus, with effective MIC values suggesting potential use in treating fungal infections .
- Antiviral Properties : Research indicated that certain hydroxyacetophenone derivatives could inhibit the early antigen activation of the Epstein-Barr virus, showcasing antiviral potential .
Anti-inflammatory Effects
In addition to its antimicrobial properties, 2'-HAP has demonstrated anti-inflammatory effects in various studies:
- Mechanism of Action : The compound appears to modulate inflammatory pathways, reducing cytokine production in vitro. This suggests a potential role in managing inflammatory diseases .
- Clinical Relevance : Its derivatives have been investigated for use as analgesics and anti-inflammatory agents in clinical settings, particularly in managing pain and inflammation associated with chronic conditions .
Toxicological Profile
Understanding the safety profile of 2'-HAP is crucial for its therapeutic application:
- Irritation Studies : Hydroxyacetophenone was identified as a severe eye irritant in animal studies, indicating caution in formulations intended for ocular use. Acute dermal toxicity studies revealed an LD50 greater than 2000 mg/kg, suggesting relatively low acute toxicity under specific conditions .
- Sensitization Potential : In guinea pig maximization tests, moderate sensitization reactions were observed, emphasizing the need for careful assessment in cosmetic applications .
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 2'-Hydroxyacetophenone, and how can structural purity be validated?
- Methodological Answer : A common synthesis method involves the Claisen-Schmidt condensation between salicylaldehyde and acetone under acidic or basic catalysis. For solvent-free green synthesis, use para-toluenesulfonic acid (PTSA) as a catalyst at 100–120°C for 3–5 hours. Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3). Purify via recrystallization (ethanol/water mixture) and validate purity using:
- ¹H NMR : Look for the acetyl proton signal at δ ~2.6 ppm and aromatic protons at δ 6.8–7.8 ppm.
- FTIR : Confirm C=O stretch at ~1680 cm⁻¹ and phenolic -OH at ~3200 cm⁻¹.
- HPLC : Use a C18 column (acetonitrile/water, 60:40) to assess purity (>98%).
Table 1: Optimization of Reaction Conditions
Catalyst | Temp. (°C) | Time (h) | Yield (%) |
---|---|---|---|
H₂SO₄ | 100 | 4 | 78 |
NaOH | 80 | 6 | 65 |
PTSA | 120 | 3 | 82 |
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodological Answer : Design accelerated stability studies by preparing solutions at pH 2–12 (adjusted with HCl/NaOH) and incubating at 40°C for 30 days. Sample aliquots periodically and analyze via:
- UV-Vis Spectroscopy : Track absorbance at λmax (~275 nm) to detect degradation.
- LC-MS : Identify degradation products (e.g., dimerization or oxidation byproducts).
Key Finding : Degradation rates increase significantly above pH 10 due to deprotonation of the phenolic -OH group, promoting oxidation .
Advanced Research Questions
Q. How can computational methods elucidate the reaction mechanisms of this compound in nucleophilic substitutions?
- Methodological Answer : Use Density Functional Theory (DFT) with Gaussian 16 at the B3LYP/6-31G* level to model intermediates and transition states.
- Calculate Gibbs free energy profiles for proposed pathways (e.g., keto-enol tautomerism).
- Validate with isotopic labeling (e.g., deuterated solvents in kinetic isotope effect studies).
Key Insight : DFT simulations reveal a lower activation energy for enol-mediated pathways compared to direct nucleophilic attack.
Q. How can contradictory data on the biological activity of this compound be resolved?
- Methodological Answer :
Apply replicated analysis (as in Mendelian randomization studies ) to validate findings:
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Primary Analysis : Test antimicrobial activity via microdilution assays (MIC values against E. coli and S. aureus).
Replicated Analysis : Repeat under controlled oxygen levels (anaerobic vs. aerobic) to assess redox-dependent activity.
Meta-Analysis : Aggregate data from multiple studies using fixed-effects models to address variability in solvent systems (DMSO vs. ethanol).
Q. What strategies optimize the use of this compound in photodynamic therapy (PDT) studies?
- Methodological Answer : Design experiments to evaluate singlet oxygen (¹O₂) generation:
- UV Irradiation : Use a 365 nm LED source with a dosimeter to standardize light exposure.
- SOSG Assay : Quantify ¹O₂ with Singlet Oxygen Sensor Green® fluorescence.
- Cell Uptake Studies : Employ confocal microscopy (fluorescently tagged derivatives) to track intracellular localization.
Table 2: Photodynamic Efficiency Under Varying Conditions
Light Dose (J/cm²) | Solvent | ¹O₂ Yield (%) |
---|---|---|
10 | DMSO | 42 |
10 | Ethanol | 28 |
20 | DMSO | 65 |
Q. Methodological Tools & Collaboration
-
For data sharing and peer validation, use platforms like ResearchGate to connect with experts in ketone chemistry and share reproducible protocols .
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Address safety concerns by referencing OSHA-compliant handling practices for phenolic compounds, including fume hood use and PPE guidelines .
Properties
IUPAC Name |
1-(2-hydroxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6(9)7-4-2-3-5-8(7)10/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JECYUBVRTQDVAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040285 | |
Record name | 2-Hydroxyacetophenone | |
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Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | Ethanone, 1-(2-hydroxyphenyl)- | |
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Record name | 2'-Hydroxyacetophenone | |
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Record name | 2'-Hydroxyacetophenone | |
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Boiling Point |
213.00 °C. @ 717.00 mm Hg | |
Record name | 2'-Hydroxyacetophenone | |
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Vapor Pressure |
0.00748 [mmHg] | |
Record name | 2'-Hydroxyacetophenone | |
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CAS No. |
118-93-4 | |
Record name | 2′-Hydroxyacetophenone | |
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Record name | 2'-Hydroxyacetophenone | |
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Record name | 2'-Hydroxyacetophenone | |
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Record name | 2'-Hydroxyacetophenone | |
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Record name | 2'-Hydroxyacetophenone | |
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Record name | Ethanone, 1-(2-hydroxyphenyl)- | |
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Record name | 2-Hydroxyacetophenone | |
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Record name | 2'-hydroxyacetophenone | |
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Record name | 2'-HYDROXYACETOPHENONE | |
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Record name | 2'-Hydroxyacetophenone | |
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Melting Point |
4 - 6 °C | |
Record name | 2'-Hydroxyacetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032568 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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